molecular formula C11H11Cl2NO2 B13683231 Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Cat. No.: B13683231
M. Wt: 260.11 g/mol
InChI Key: DDGFWJZTLCDKGE-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.12 . This compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and amines. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate include:

Uniqueness

This compound is unique due to the presence of the cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

ethyl 1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c1-2-16-10(15)11(3-4-11)9-8(13)5-7(12)6-14-9/h5-6H,2-4H2,1H3

InChI Key

DDGFWJZTLCDKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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